1-(4-chlorophenyl)-4-phenyl-1H-imidazole
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Overview
Description
1-(4-chlorophenyl)-4-phenyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 4-chlorophenyl group and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized using ammonium acetate under reflux conditions to yield the desired imidazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-4-phenyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-phenyl-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-1H-pyrrole: Another heterocyclic compound with a similar structure but different ring system.
5-(4-chlorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an imidazole ring.
Uniqueness
1-(4-chlorophenyl)-4-phenyl-1H-imidazole is unique due to its specific substitution pattern and the presence of both phenyl and chlorophenyl groups on the imidazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H11ClN2 |
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Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-phenylimidazole |
InChI |
InChI=1S/C15H11ClN2/c16-13-6-8-14(9-7-13)18-10-15(17-11-18)12-4-2-1-3-5-12/h1-11H |
InChI Key |
CPDGQKJPYYDYQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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